molecular formula C27H27NO6 B12959091 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Cat. No.: B12959091
M. Wt: 461.5 g/mol
InChI Key: CORMIMUYUFGDET-GOSISDBHSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxybenzyl moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.

    Introduction of the dimethoxybenzyl moiety: This step involves the attachment of the dimethoxybenzyl group to the propanoic acid backbone, often through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: These can vary widely depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the Fmoc group suggests that it could be used in peptide synthesis, which is important for developing new drugs.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group, for example, is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the dimethoxy groups.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with different positions of the methoxy groups.

Uniqueness

The presence of the 2,5-dimethoxybenzyl moiety in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid distinguishes it from other similar compounds. This unique structural feature may confer specific chemical and biological properties that are not present in related compounds.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1

InChI Key

CORMIMUYUFGDET-GOSISDBHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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